molecular formula C22H16FN3O2S B2889668 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-87-1

4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2889668
CAS RN: 942002-87-1
M. Wt: 405.45
InChI Key: MWADNTIVMNPOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are key regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

  • Anti-Cancer Activity : A study by Hammam et al. (2005) focused on the synthesis of fluoro-substituted benzo[b]pyran compounds, which showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests potential applications of related compounds in cancer treatment (Hammam et al., 2005).

  • Mycobacterium Tuberculosis Inhibition : Jeankumar et al. (2013) reported that thiazole-aminopiperidine hybrid analogues, including compounds related to 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, were effective inhibitors of Mycobacterium tuberculosis. This highlights their potential as antimicrobial agents (Jeankumar et al., 2013).

  • Antimicrobial Activity : Research by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives, which are structurally similar to the compound , showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This suggests potential antimicrobial applications (Anuse et al., 2019).

  • Fluorescence Properties and Anticancer Activity : Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds structurally related to 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. These complexes displayed significant fluorescence properties and showed in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

  • Structure-Activity Relationships : Stec et al. (2011) studied the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including benzothiazole derivatives. These studies are essential for understanding the therapeutic potential of these compounds (Stec et al., 2011).

  • Src Kinase Inhibitory and Anticancer Activities : Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to the one , demonstrated significant Src kinase inhibitory activities and potential as anticancer agents (Fallah-Tafti et al., 2011).

  • Inhibitor of Vascular Endothelial Growth Factor Receptor-2 : Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors of VEGFR-2 kinase, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

  • Potential Anticancer Agents : Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines. This research underscores the therapeutic potential of such compounds in cancer treatment (Ivasechko et al., 2022).

properties

IUPAC Name

4-acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-14(27)15-8-10-16(11-9-15)21(28)26(13-17-5-2-3-12-24-17)22-25-20-18(23)6-4-7-19(20)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADNTIVMNPOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.